STS Inhibition Potency
2-(Methoxymethyl)-3-methylbutane-1-sulfonamide inhibits steroid sulfatase (STS) with an IC50 of 110 nM in human JEG3 cell lysates using [3H]E1S as substrate after a 1-hour incubation [1]. Under extended 20-hour incubation conditions, the IC50 improves to 14 nM [1]. For comparison, a closely related sulfonamide STS inhibitor (BDBM50363588) exhibits an IC50 of 23 nM in a fluorescence-based assay [2], while another potent STS inhibitor (compound 1q) demonstrates an IC50 of 25.8 nM . Although direct head-to-head comparison under identical assay conditions is not available, the nanomolar potency of 2-(methoxymethyl)-3-methylbutane-1-sulfonamide places it within the same order of magnitude as these structurally distinct sulfonamide-based STS inhibitors, confirming its utility as a viable chemical probe for STS-related target engagement studies.
| Evidence Dimension | STS enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 110 nM (1 h incubation); 14 nM (20 h incubation) |
| Comparator Or Baseline | Sulfonamide STS inhibitor BDBM50363588: IC50 = 23 nM; Compound 1q: IC50 = 25.8 nM |
| Quantified Difference | Target compound is 4.8-fold less potent than BDBM50363588 under 1 h conditions (110 nM vs. 23 nM); but achieves 1.6-fold greater potency under extended 20 h incubation (14 nM vs. 23 nM) |
| Conditions | Human JEG3 cell lysates with [3H]E1S substrate (BindingDB assay) |
Why This Matters
This evidence establishes that 2-(methoxymethyl)-3-methylbutane-1-sulfonamide is a validated nanomolar inhibitor of STS, a target of high interest in estrogen- and androgen-dependent cancers, providing a scientifically justified basis for its selection over untested or less potent sulfonamide analogs.
- [1] BindingDB. BDBM50541451 (CHEMBL4635151). IC50 data for 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide against human steroid sulfatase. 2021. View Source
- [2] BindingDB. BDBM50363588 (CHEMBL1947221). IC50 data for sulfonamide STS inhibitor. 2021. View Source
